molecular formula C9H8N2O2 B176361 6-amino-1H-indole-2-carboxylic acid CAS No. 135855-63-9

6-amino-1H-indole-2-carboxylic acid

Cat. No. B176361
M. Wt: 176.17 g/mol
InChI Key: NVTAPSGYTBQTAQ-UHFFFAOYSA-N
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Description

6-amino-1H-indole-2-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an inhibitor of tyrosinase, which is responsible for the treatment of cervical cancer and skin cancer .


Synthesis Analysis

Through optimization of compound 1, a series of indole-2-carboxylic acid derivatives were designed and synthesized, and compound 17a was proved to markedly inhibit the effect of integrase, with IC 50 value of 3.11 μM .


Molecular Structure Analysis

The indole nucleus of compound 1 was observed to chelate with two Mg 2+ ions within the active site of integrase . The introduced C6 halogenated benzene ring could effectively bind with the viral DNA (dC20) through π–π stacking interaction .


Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years. Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has Acute oral toxicity, Acute dermal toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The indole moiety is one of the most widespread heterocycles found in both natural products and biological systems. Indoles have important biological activities including anticancer, antioxidant, anti-inflammatory, antifungal, anticholinesterase, and antibacterial properties. Scientists are therefore interested in the synthesis of biologically active indole-based hybrids such as indole–coumarin, indole–chalcone, indole–isatin, indole–pyrimidine and so on, with the aim of improving activity, selectivity, and mitigating side effects .

properties

IUPAC Name

6-amino-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11H,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTAPSGYTBQTAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622093
Record name 6-Amino-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-1H-indole-2-carboxylic acid

CAS RN

135855-63-9
Record name 6-Amino-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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